molecular formula C17H21NO B1587511 3-(Dibenzylamino)-1-propanol CAS No. 3161-51-1

3-(Dibenzylamino)-1-propanol

Cat. No. B1587511
CAS RN: 3161-51-1
M. Wt: 255.35 g/mol
InChI Key: LKOXRTJFYFGTKJ-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)-1-propanol, also known as 3-DBAP, is a prodrug of the neuroactive compound benzodiazepine. It is a small molecule that has been studied for its potential to modulate the activity of the central nervous system. It has been used in laboratory experiments to study the effects of benzodiazepines on the brain.

Scientific Research Applications

  • Field: Peptide Science

    • Application : Synthesis of disulfide-reducing agents .
    • Method : The compound 2-(dibenzylamino)propane-1,3-dithiol (DPDT) was synthesized from serinol . The effectiveness of DPDT as a reducing agent was evaluated in both liquid and solid phases .
    • Results : The reducing capacity of DPDT was found to be comparable to that of DTT .
  • Field: Proteolytic Enzymes in Molecular Biology

    • Application : Proteases are extensively applied enzymes in several sectors of industry and biotechnology .
    • Method : Numerous research applications require the use of proteases, including production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy .
    • Results : Proteolytic enzymes are key players in many biological processes and in the life-cycle of many pathogens .
  • Field: Synthesis of Benzoquinolizidinone Systems

    • Application : Benzoquinolizidinone systems were synthesized in both enantiomeric forms from L-glutamic acid .
    • Method : The key chiral arylethylglutarimide intermediate was synthesized from dibenzylamino-glutamate and homoveratrylamine .
    • Results : Aldol reaction of the glutarimide afforded a mixture of syn and anti-aldol adducts .

properties

IUPAC Name

3-(dibenzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOXRTJFYFGTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403282
Record name 3-(Dibenzylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibenzylamino)-1-propanol

CAS RN

3161-51-1
Record name 3-(Dibenzylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dibenzylamino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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